N-{3-[(1,3-benzodioxol-5-ylmethyl)amino]-3-oxopropyl}-1-(phenylsulfonyl)piperidine-3-carboxamide
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Overview
Description
N-{3-[(1,3-benzodioxol-5-ylmethyl)amino]-3-oxopropyl}-1-(phenylsulfonyl)piperidine-3-carboxamide is a complex organic compound with a unique structure that includes a benzodioxole moiety, a piperidine ring, and a phenylsulfonyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(1,3-benzodioxol-5-ylmethyl)amino]-3-oxopropyl}-1-(phenylsulfonyl)piperidine-3-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 1,3-benzodioxole with an appropriate amine to form the benzodioxol-5-ylmethylamine intermediate. This intermediate is then reacted with a carboxylic acid derivative to form the amide bond.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-{3-[(1,3-benzodioxol-5-ylmethyl)amino]-3-oxopropyl}-1-(phenylsulfonyl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine or sulfonyl groups, using reagents like alkyl halides or acyl chlorides
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-{3-[(1,3-benzodioxol-5-ylmethyl)amino]-3-oxopropyl}-1-(phenylsulfonyl)piperidine-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anticancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for other chemical compounds .
Mechanism of Action
The mechanism of action of N-{3-[(1,3-benzodioxol-5-ylmethyl)amino]-3-oxopropyl}-1-(phenylsulfonyl)piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cancer cell proliferation or inflammation, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- **N-(1,3-benzodioxol-5-ylmethyl)-2-[(2R,3S,6R)-3-[(2,5-difluoroanilino)-oxomethyl]amino]-2-(hydroxymethyl)-3,6-dihydro-2H-pyran-6-yl]acetamide .
- **Ethanediamine, N-(1,3-benzodioxol-5-ylmethyl), N,N’-diacetyl .
- **N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine .
Uniqueness
N-{3-[(1,3-benzodioxol-5-ylmethyl)amino]-3-oxopropyl}-1-(phenylsulfonyl)piperidine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical reactions and potential interactions with various biological targets, making it a valuable compound for research and development .
Properties
CAS No. |
921119-63-3 |
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Molecular Formula |
C23H27N3O6S |
Molecular Weight |
473.5g/mol |
IUPAC Name |
1-(benzenesulfonyl)-N-[3-(1,3-benzodioxol-5-ylmethylamino)-3-oxopropyl]piperidine-3-carboxamide |
InChI |
InChI=1S/C23H27N3O6S/c27-22(25-14-17-8-9-20-21(13-17)32-16-31-20)10-11-24-23(28)18-5-4-12-26(15-18)33(29,30)19-6-2-1-3-7-19/h1-3,6-9,13,18H,4-5,10-12,14-16H2,(H,24,28)(H,25,27) |
InChI Key |
FLISNAYMUONFFZ-UHFFFAOYSA-N |
SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=CC=C2)C(=O)NCCC(=O)NCC3=CC4=C(C=C3)OCO4 |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=CC=C2)C(=O)NCCC(=O)NCC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
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